1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride

Vue d'ensemble

Description

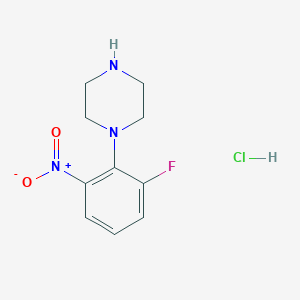

1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound, in particular, features a fluorine and nitro group attached to a phenyl ring, which is further connected to a piperazine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride typically involves the following steps:

Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 6-position, yielding 2-fluoro-6-nitroaniline.

Piperazine Formation: The 2-fluoro-6-nitroaniline is then reacted with piperazine under basic conditions to form 1-(2-Fluoro-6-nitrophenyl)piperazine.

Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro and fluoro groups activate the aromatic ring for SNAr reactions. The ortho-fluoro and para-nitro groups direct nucleophilic attack to specific positions based on reaction conditions.

Key Findings :

-

The nitro group enhances ring activation, favoring substitutions at the para position relative to itself .

-

Microwave-assisted SNAr reactions (e.g., with amines) reduce reaction times from 24 h to <10 min .

Reduction of the Nitro Group

The nitro group undergoes selective reduction to an amine, enabling further functionalization.

Mechanistic Notes :

-

Catalytic hydrogenation preserves the piperazine ring integrity, while Fe/HCl may require acid scavengers to prevent side reactions .

-

The resulting amine participates in diazotization or acylation reactions .

Piperazine Ring Functionalization

The secondary amine in the piperazine ring reacts with electrophiles:

Key Observations :

-

Sulfonylation occurs regioselectively at the less hindered nitrogen.

-

Alkylation with methyl iodide under basic conditions proceeds quantitatively .

Cross-Coupling Reactions

The aromatic fluorine or nitro group enables transition-metal-catalyzed couplings:

| Reaction | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | ArB(OH)₂, DMF, 100°C | Biaryl derivatives | 65% | |

| Ullman coupling | CuI | Aryl iodide, DMSO, 120°C | N-Arylpiperazines | 58% |

Limitations :

Cycloaddition and Heterocycle Formation

The nitro group facilitates [3+2] cycloadditions for heterocyclic synthesis:

| Reaction | Dipole | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitrile oxide cycloaddition | RC≡N-O | Toluene, 80°C | Isoxazoline derivatives | 70% |

Mechanism :

Applications De Recherche Scientifique

1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride is a chemical compound that belongs to the piperazine class of derivatives, which are known for a wide range of pharmacological activities. It consists of a piperazine moiety connected to a phenyl ring with fluorine and nitro group substituents. The hydrochloride salt form enhances water solubility, making it suitable for various applications.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, biology, medicine, and industry.

Chemistry

- It serves as an intermediate in synthesizing more complex molecules.

- It can undergo various chemical reactions, such as reduction of the nitro group to an amino group, substitution of the fluorine atom with other nucleophiles, and oxidation of the piperazine ring to form N-oxides.

Biology

- It is studied for potential biological activities, including antimicrobial and anticancer properties.

- The compound's biological activity is attributed to its ability to interact with biological targets, such as receptors and enzymes. The fluoro and nitro groups can enhance its binding affinity, while the piperazine ring contributes to its pharmacokinetic properties.

Medicine

- It is investigated for potential use in drug development, particularly in designing new pharmaceuticals targeting specific receptors or enzymes.

- Piperazine-containing drugs have been approved for treating metastatic breast cancer and reducing myelosuppression induced by chemotherapy treatments .

- Piperazine-substituted quinolones have been studied for antimalarial activity, with promising compounds showing in vivo activity against the liver stages of parasites .

Industry

- It is utilized in producing various chemical products and as a reagent in chemical reactions.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst. The major product formed is 1-(2-Fluoro-6-aminophenyl)piperazine.

- Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as amines or thiols in the presence of a base. This results in various substituted piperazine derivatives depending on the nucleophile used.

- Oxidation: The piperazine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Mécanisme D'action

The mechanism of action of 1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and nitro groups can influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2-Fluoro-4-nitrophenyl)piperazine hydrochloride

- 1-(2-Chloro-6-nitrophenyl)piperazine hydrochloride

- 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride

Uniqueness

1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups with the piperazine moiety makes it a valuable compound for various research and industrial applications.

Activité Biologique

1-(2-Fluoro-6-nitrophenyl)piperazine hydrochloride is a synthetic compound belonging to the piperazine class, characterized by its unique structural features that contribute to its biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has the following chemical characteristics:

- IUPAC Name: this compound

- CAS Number: 1233952-17-4

- Molecular Formula: C10H12ClF2N3O2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The fluoro and nitro groups enhance its binding affinity, while the piperazine ring contributes to its pharmacokinetic properties.

Key Mechanisms:

- Receptor Binding: The compound may act as a ligand for neurotransmitter receptors, influencing signaling pathways relevant to neurological disorders.

- Enzyme Inhibition: It has been shown to inhibit certain enzymes, which can alter metabolic pathways associated with disease states.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antitumor Activity: Studies have demonstrated its effectiveness against various cancer cell lines. For instance, it showed significant cytotoxicity with IC50 values in the low micromolar range against human prostate cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer | 9.27 |

| Renal Cancer | 1.143 |

| MCF-7 (Breast) | 15.63 |

- Cholinesterase Inhibition: It has been evaluated for its potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Comparative studies revealed that derivatives of this compound exhibited better inhibitory profiles than existing treatments .

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Studies:

- Neurological Applications:

-

Enzyme Interaction:

- The compound was tested for its ability to inhibit human carbonic anhydrases (hCA), which play roles in cancer progression. Certain derivatives exhibited selective inhibition at nanomolar concentrations, indicating their potential as therapeutic agents .

Propriétés

IUPAC Name |

1-(2-fluoro-6-nitrophenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(14(15)16)10(8)13-6-4-12-5-7-13;/h1-3,12H,4-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVKKOFFODQSRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=C2F)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233952-17-4 | |

| Record name | Piperazine, 1-(2-fluoro-6-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.